Esmirtazapine maleate

Description

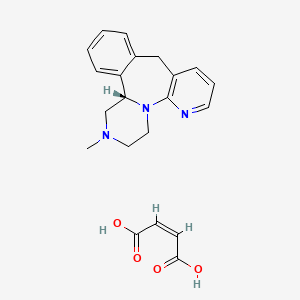

Structure

3D Structure of Parent

Properties

CAS No. |

680993-85-5 |

|---|---|

Molecular Formula |

C21H23N3O4 |

Molecular Weight |

381.4 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;(7S)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene |

InChI |

InChI=1S/C17H19N3.C4H4O4/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20;5-3(6)1-2-4(7)8/h2-8,16H,9-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-;/m1./s1 |

InChI Key |

RPUBHMMISKEXSR-MLCLTIQSSA-N |

SMILES |

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

CN1CCN2[C@H](C1)C3=CC=CC=C3CC4=C2N=CC=C4.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4.C(=CC(=O)O)C(=O)O |

Pictograms |

Irritant |

Synonyms |

(N-methyl-11C)mirtazapine (S)-Mirtazapine 6 Azamianserin 6-azamianserin esmirtazapine mirtazapine Norset ORG 3770 Org 50081 ORG-3770 ORG3770 Remergil Remeron Rexer Zispin |

Origin of Product |

United States |

Chemical Synthesis and Chiral Resolution of Esmirtazapine Maleate

Synthetic Pathways to the Core Chemical Scaffold

The core chemical structure of mirtazapine (B1677164), chemically known as 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c] mdpi.combenzazepine, is a tetracyclic piperazinoazepine. wikipedia.orgnih.gov Several synthetic routes to this racemic scaffold have been developed since its initial synthesis by Organon. wikipedia.org

A common and foundational pathway involves a four-stage synthetic scheme starting from a 2-substituted nicotinonitrile. google.com A frequently cited method begins with the condensation reaction between 2-chloro-3-cyanopyridine (B134404) and 1-methyl-3-phenylpiperazine. wikipedia.orggoogle.com Subsequent reactions lead to the formation of the tetracyclic system.

Another established route involves the cyclization of an intermediate, such as 1-(3-hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine, using a strong acid like sulfuric acid. chemicalbook.comgoogle.com This final ring-closure step is a critical transformation that yields the mirtazapine scaffold. Variations in this step include the use of different solvents or co-solvents, such as tetrahydrofuran (B95107) (THF), to improve reaction homogeneity and prevent the agglomeration of reactants in concentrated sulfuric acid. google.com

A different approach utilizes a ketone intermediate, which is then reduced to form the final mirtazapine structure. This method involves a Friedel-Crafts reaction to create the ketone, followed by a Wolff-Kishner-Huangminlon reduction to yield the target molecule. patsnap.com The synthesis of related impurities and byproducts, which can form during these processes, has also been studied to ensure the quality of the final bulk drug substance. researchgate.netumich.edusemanticscholar.org

Table 1: Overview of Selected Synthetic Pathways to Racemic Mirtazapine

| Starting Materials | Key Intermediate(s) | Key Reaction Step(s) | Reference(s) |

|---|---|---|---|

| 2-chloro-3-cyanopyridine and 1-methyl-3-phenylpiperazine | 2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinecarbonitrile | Condensation, Hydrolysis, Reduction, Cyclization | wikipedia.orggoogle.com |

| Styrene oxide and N-methylethanolamine | 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine | Sulfuric acid-mediated cyclization | researchgate.net |

| Carboxylic acid intermediate A | Ketone intermediate D | Friedel-Crafts reaction, Wolff-Kishner-Huangminlon reduction | patsnap.com |

Strategies for Enantioselective Synthesis of S-(+)-Mirtazapine

Mirtazapine is a racemic mixture, and its enantiomers, (S)-(+)-mirtazapine (esmirtazapine) and (R)-(-)-mirtazapine, possess different pharmacological and pharmacokinetic properties. wikipedia.orgnih.gov Therefore, isolating the desired S-(+)-enantiomer is a crucial step. This is typically achieved through chiral resolution of the racemate, as direct asymmetric synthesis has presented challenges such as racemization during the final ring-closing step. researchgate.net

Several methods for the enantioselective separation of mirtazapine have been developed:

Classical Resolution: This method involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. For instance, (S)-(+)-Anicyphos has been used effectively to resolve (S)-1-methyl-3-phenylpiperazine, a key precursor for the synthesis of (S)-mirtazapine. google.com The desired enantiomer of the precursor is then liberated and carried through the remaining synthetic steps. google.com

High-Performance Liquid Chromatography (HPLC): Direct separation of mirtazapine enantiomers can be achieved using HPLC with chiral stationary phases (CSPs). researchgate.net Polysaccharide-based CSPs, such as those containing amylose (B160209) or cellulose (B213188) tris(3,5-dimethylphenylcarbamate), have demonstrated good baseline separation under both normal-phase and polar organic modes. researchgate.netnih.gov This technique is effective for both analytical quantification and semi-preparative isolation of the enantiomers. researchgate.net

Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC): Chiral CE methods, often using cyclodextrins like carboxymethyl-β-cyclodextrin as chiral selectors, have been developed for the rapid and sensitive separation of mirtazapine enantiomers and their metabolites. mdpi.comnih.gov Similarly, chiral CEC, using a stationary phase such as vancomycin-modified silica, has proven effective in achieving baseline resolution of the enantiomeric pairs. nih.gov

Table 2: Chiral Resolution Techniques for Mirtazapine Enantiomers

| Technique | Chiral Selector / Stationary Phase | Key Conditions | Reference(s) |

|---|---|---|---|

| Classical Resolution | (S)-(+)-Anicyphos (on precursor) | Formation of diastereomeric salts and crystallization | google.com |

| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Polar organic mode with methanol (B129727) as mobile phase | researchgate.net |

| Chiral HPLC | Chiralpak AD (amylose derivative) | Hexane-ethanol (98:2, v/v) with 0.1% diethylamine | nih.gov |

| Chiral Capillary Electrophoresis | Carboxymethyl-β-cyclodextrin | Borate-phosphate buffer (pH 2.8) | mdpi.com |

| Chiral Capillary Electrochromatography | Vancomycin-modified stationary phase | Ammonium (B1175870) acetate (B1210297) buffer/H₂O/MeOH/ACN mobile phase | nih.gov |

Formation and Characterization of the Maleate (B1232345) Salt

Once the pure S-(+)-mirtazapine (esmirtazapine) free base is obtained, it is converted into a salt to improve its physicochemical properties, such as stability and handling. Salt formation is a common strategy in pharmaceutical development to enhance the properties of a drug substance. researchgate.net

The maleate salt of esmirtazapine (B1671255) is formed by reacting the esmirtazapine free base with maleic acid in a suitable solvent, such as methanol, followed by crystallization. researchgate.netgoogle.com The resulting esmirtazapine maleate is a crystalline solid. google.com This particular salt form has been noted for several favorable characteristics. It has a high melting point, with a differential scanning calorimetry (DSC) endothermic peak reported at 206 °C. google.com Furthermore, studies have shown that the maleate salt is non-hygroscopic and does not sublime even at elevated temperatures, unlike the free base, which contributes to its stability. researchgate.netgoogle.com

Table 3: Physicochemical Properties of Esmirtazapine and its Maleate Salt

| Property | Esmirtazapine (Free Base) | This compound |

|---|---|---|

| Molecular Formula | C₁₇H₁₉N₃ | C₂₁H₂₃N₃O₄ |

| Molecular Weight | 265.35 g/mol | 381.43 g/mol |

| Appearance | Data not available | Crystalline Solid |

| Melting Point | 114 to 116 °C | ~206 °C (Endothermic Peak) |

| Hygroscopicity | Data not available | Non-hygroscopic |

| Sublimation | Sublimes above ambient temperature | Non-subliming at elevated temperatures |

Molecular and Cellular Pharmacology of Esmirtazapine Maleate

Receptor Binding Profile and Affinities

| Receptor Target | Interaction Type | Key Pharmacological Effect |

|---|---|---|

| Histamine (B1213489) H1 | Inverse Agonist | Sedation, Sleep Promotion |

| Serotonin (B10506) 5-HT2A | Antagonist | Improved Sleep Architecture, Anxiolysis |

| Serotonin 5-HT2C | Antagonist | Anxiolysis, Appetite Modulation |

| Serotonin 5-HT3 | Antagonist | Antiemetic Effects |

| Adrenergic α2 | Antagonist | Increased Norepinephrine (B1679862) & Serotonin Release |

Esmirtazapine (B1671255) is a potent inverse agonist at the histamine H1 receptor. wikipedia.orgdrugbank.com Unlike a neutral antagonist which simply blocks the receptor, an inverse agonist stabilizes the receptor in its inactive conformation, reducing its basal or constitutive activity even in the absence of the natural ligand, histamine. nih.govpatsnap.com This potent H1 receptor inverse agonism is a cornerstone of esmirtazapine's pharmacological profile and is strongly linked to its sedative and sleep-promoting properties. taylorandfrancis.compatsnap.com Studies with the racemic mirtazapine (B1677164) have demonstrated very high H1 receptor occupancy (80-90%) in the human cerebral neocortex, which correlates with subjective sleepiness. elsevierpure.comdrugbank.com The affinity for H1 receptors has also been associated with the potential for weight gain, a known effect of mirtazapine. taylorandfrancis.com

Esmirtazapine demonstrates significant antagonist activity at several key serotonin receptor subtypes. taylorandfrancis.com It is a potent antagonist of 5-HT2A, 5-HT2C, and 5-HT3 receptors. psychopharmacologyinstitute.com

5-HT2C Receptor: The blockade of 5-HT2C receptors has been linked to both antidepressant and anxiolytic effects. psychopharmacologyinstitute.com This action may also contribute to the increased appetite and weight gain associated with mirtazapine by reducing serotonin's normal appetite-suppressing effects. taylorandfrancis.comdroracle.ai

5-HT3 Receptor: Esmirtazapine also functions as a 5-HT3 receptor antagonist. drugbank.com Blockade of 5-HT3 receptors, particularly in the chemoreceptor trigger zone, is associated with antiemetic effects. psychopharmacologyinstitute.com This action may also play a role in the compound's sedative properties. droracle.aipicmonic.com Research on mirtazapine suggests it acts as a non-competitive, closed-channel inhibitor at the 5-HT3 receptor. bohrium.com

A crucial component of esmirtazapine's pharmacology is its antagonist activity at α2-adrenergic receptors. wikipedia.orgdrugbank.comdrugbank.com These receptors primarily function as inhibitory presynaptic autoreceptors on noradrenergic neurons and as heteroreceptors on serotonergic neurons. patsnap.compsychopharmacologyinstitute.com By blocking these receptors, esmirtazapine effectively removes a natural braking mechanism on neurotransmitter release. patsnap.compicmonic.com This antagonism leads to an enhanced release of both norepinephrine and serotonin in the synaptic cleft, which is central to its mechanism of neurotransmitter modulation. patsnap.comdroracle.ai

Mechanisms of Neurotransmitter Modulation

The unique receptor binding profile of esmirtazapine results in a distinct mechanism of action, often referred to as a noradrenergic and specific serotonergic antidepressant (NaSSA). nih.gov The primary mechanism involves the simultaneous enhancement of both noradrenergic and serotonergic neurotransmission via α2-adrenergic receptor antagonism. patsnap.com

The process unfolds in two key ways:

Blockade of α2-autoreceptors on noradrenergic nerve terminals disinhibits these neurons, leading to a direct increase in the release of norepinephrine. psychopharmacologyinstitute.com

Blockade of α2-heteroreceptors located on serotonergic nerve terminals disinhibits these neurons, resulting in a direct increase in serotonin release. psychopharmacologyinstitute.comnih.gov

Furthermore, the increased norepinephrine from α2-autoreceptor blockade can act on α1-adrenergic receptors on the cell bodies of serotonin neurons, further stimulating serotonin cell firing and release. wikipedia.org

Comparative Receptor Pharmacology with Racemic Mirtazapine and Other Analogues

Esmirtazapine is the (S)-(+)-enantiomer of racemic mirtazapine and shares its core pharmacological activities. wikipedia.orgdrugbank.com However, stereoselectivity plays a role in its receptor interactions. Research indicates that the (S)-(+) enantiomer (esmirtazapine) is primarily responsible for the antagonism of the 5-HT2A and 5-HT2C receptors. wikipedia.org In contrast, the (R)-(–) enantiomer is chiefly responsible for the antagonism of the 5-HT3 receptor. wikipedia.org

While both esmirtazapine and racemic mirtazapine are potent α2-adrenergic antagonists, studies on the racemate and its individual enantiomers suggest that the racemic mixture enhances the effectiveness of serotonin pathway stimulation by blocking both α2-adrenergic auto- and heteroreceptors. nih.gov The (-)-enantiomer, however, appeared to be a more selective antagonist at the α2-heteroreceptors located on serotonin terminals. nih.gov Esmirtazapine has also been noted to have a stronger and more selective affinity for the 5-HT2A receptor compared to the racemate. taylorandfrancis.com A significant pharmacokinetic difference is esmirtazapine's shorter elimination half-life of approximately 10 hours, compared to the 18-40 hours of racemic mirtazapine. wikipedia.org

Preclinical Pharmacokinetics and Metabolism of Esmirtazapine Maleate

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Models

Preclinical ADME studies are crucial for determining how a potential drug is processed by an organism. srce.hr For esmirtazapine (B1671255), these investigations have provided insights into its absorption, how it distributes throughout the body, the metabolic pathways it undergoes, and how it is ultimately eliminated.

In vitro studies using human liver microsomes are instrumental in identifying the metabolic pathways of a drug candidate. srce.hrnih.govlongdom.org For mirtazapine (B1677164), the racemic mixture containing esmirtazapine, these studies have identified several key metabolites. The primary metabolic transformations include N-demethylation, hydroxylation, and N-oxidation. nih.govnih.govwikipedia.org

Recent research using liquid chromatography-high resolution mass spectrometry (LC-HRMS) on mirtazapine in human liver microsomes identified ten metabolites, consisting of nine phase I and one phase II metabolite. nih.gov The main metabolites consistently reported are N-desmethylmirtazapine, 8-hydroxy mirtazapine, and mirtazapine-N-oxide. nih.gov Esmirtazapine is preferentially metabolized into an 8-hydroxy glucuronide. ncats.io

Table 1: Identified Metabolites of Mirtazapine in In Vitro Human Liver Microsome Studies

| Metabolite | Metabolic Pathway |

|---|---|

| N-desmethylmirtazapine | N-demethylation |

| 8-hydroxy mirtazapine | Hydroxylation |

| Mirtazapine-N-oxide | N-oxidation |

| 8-hydroxy glucuronide | Glucuronidation |

This table is based on data from studies on mirtazapine, the racemic mixture containing esmirtazapine.

The metabolism of esmirtazapine is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. wikipedia.orgpage-meeting.organnualreviews.orgresearchgate.net Specifically, CYP2D6 has been identified as a key enzyme in the metabolism of esmirtazapine. wikipedia.orgpage-meeting.organnualreviews.orgresearchgate.net The metabolism of the racemic mirtazapine also involves CYP1A2 and CYP3A4. nih.govresearchgate.netresearchgate.net

In vitro studies with mirtazapine enantiomers have shown that (+)-mirtazapine (esmirtazapine) is extensively metabolized by CYP2D6. nih.gov CYP1A2 and CYP3A4 also contribute, though to a lesser extent for (+)-mirtazapine compared to the (-)-enantiomer. nih.gov Neither CYP2C9 nor CYP2C19 appear to play a significant role in the metabolism of either enantiomer. nih.gov The contribution of different CYP enzymes can be concentration-dependent. For racemic mirtazapine at low concentrations, CYP2D6 is the main contributor to 8-hydroxylation, while at higher concentrations, the role of CYP1A2 and CYP3A4 becomes more prominent. nih.govresearchgate.net

Table 2: Cytochrome P450 Isoforms Involved in Mirtazapine Metabolism

| CYP Isoform | Role in Metabolism | Note |

|---|---|---|

| CYP2D6 | Major role in esmirtazapine metabolism, particularly 8-hydroxylation. nih.govresearchgate.netnih.gov | Contribution can be concentration-dependent. nih.govresearchgate.net |

| CYP1A2 | Involved in the metabolism of racemic mirtazapine. nih.govresearchgate.netresearchgate.net | Shows low metabolic activity towards (+)-mirtazapine. nih.gov |

| CYP3A4 | Involved in the metabolism of racemic mirtazapine. nih.govresearchgate.netresearchgate.net | Shows low metabolic activity towards (+)-mirtazapine. nih.gov |

| CYP2C9 | No significant involvement observed. nih.gov | |

| CYP2C19 | No significant involvement observed. nih.gov |

This table is based on data from studies on mirtazapine, the racemic mixture containing esmirtazapine.

Pharmacokinetic studies in different animal models, such as rats, dogs, and monkeys, are essential for understanding inter-species variability and for predicting human pharmacokinetics. nih.govnih.govresearchgate.net

In a study involving Beagle dogs administered oral mirtazapine, the pharmacokinetic profiles of mirtazapine and its metabolite N-desmethylmirtazapine were similar, while the 8-hydroxy metabolite reached the highest concentrations. nih.gov This suggests a different pharmacokinetic profile in dogs compared to other species. nih.gov Another study in rats showed very low oral bioavailability of mirtazapine and undetectable levels of the 8-hydroxy metabolite. nih.gov

These cross-species differences highlight the importance of evaluating a drug candidate in multiple preclinical models to get a comprehensive understanding of its potential pharmacokinetic behavior in humans. rsc.org

Table 3: Comparative Pharmacokinetic Parameters of Mirtazapine in Animal Models

| Species | Key Findings | Reference |

|---|---|---|

| Dog (Beagle) | Different pharmacokinetic profile compared to other species; 8-hydroxy metabolite had the highest concentration. | nih.gov |

| Rat | Very low oral bioavailability; undetectable 8-hydroxy metabolite. | nih.gov |

Elimination Pathways and Half-Life Determination in Animal Models

The elimination half-life of a drug is a critical parameter that influences dosing frequency. Esmirtazapine is noted for having a shorter half-life than its R(-)-enantiomer and the racemic mixture. wikipedia.orgncats.iopage-meeting.org The elimination half-life of esmirtazapine is approximately 10 hours, whereas the racemic mirtazapine has a half-life ranging from 20 to 40 hours. wikipedia.orgwikipedia.orgnih.govnih.gov

In Beagle dogs, the mean half-life of mirtazapine was found to be 6.17 hours. nih.gov The primary routes of elimination for racemic mirtazapine are through urine and feces after being metabolized in the liver. wikipedia.org

Table 4: Elimination Half-Life of Esmirtazapine and Mirtazapine in Different Models

| Compound | Species/Model | Elimination Half-Life | Reference |

|---|---|---|---|

| Esmirtazapine | Human (projected) | ~10 hours | wikipedia.orgnih.gov |

| Mirtazapine (racemic) | Human | 20-40 hours | wikipedia.orgnih.govnih.gov |

Plasma Protein Binding Characterization in Preclinical Contexts

The extent to which a drug binds to plasma proteins influences its distribution and availability to target sites. qps.comsygnaturediscovery.comleidenuniv.nl Only the unbound fraction of a drug is considered pharmacologically active. sygnaturediscovery.com For racemic mirtazapine, plasma protein binding is approximately 85% and is considered non-specific. wikipedia.orgnih.govnih.gov Preclinical data on mirtazapine have indicated that its binding to plasma proteins is relatively low. nih.gov

The degree of plasma protein binding can vary across species, which is an important consideration when extrapolating preclinical data to humans. rsc.org

Table 5: Plasma Protein Binding of Mirtazapine

| Compound | Binding Percentage | Note | Reference |

|---|

Preclinical Pharmacological Investigations of Esmirtazapine Maleate

In Vitro Pharmacological Activity Assessments

In vitro studies have been fundamental in defining the receptor interaction profile of esmirtazapine (B1671255). These assessments reveal that the compound possesses a high affinity for specific histamine (B1213489) and serotonin (B10506) receptors, which is believed to be the basis of its primary pharmacological effects. nih.govd-nb.info Esmirtazapine is characterized as a potent antagonist or inverse agonist at these sites. wikipedia.orgdrugbank.comdrugbank.com

Key findings from these assessments include:

Histamine H1 Receptor: Esmirtazapine is a potent H1 receptor antagonist. d-nb.infotaylorandfrancis.com The blockade of H1 receptors is a well-established mechanism for inducing sedation and promoting sleep. d-nb.infodrugbank.com

Serotonin 5-HT2A Receptor: The compound demonstrates high-affinity antagonism at 5-HT2A receptors. nih.govd-nb.infotaylorandfrancis.com Antagonism of this receptor is linked to an increase in slow-wave sleep (SWS), which is considered deep and restorative. drugsincontext.com

Serotonin 5-HT2C and 5-HT3 Receptors: Esmirtazapine also acts as an antagonist at 5-HT2C and 5-HT3 receptors. nih.govncats.io Compared to its parent compound, mirtazapine (B1677164), esmirtazapine exhibits a higher affinity for 5-HT2 receptors and a lower affinity for 5-HT3 receptors. d-nb.info

α2-Adrenergic Receptors: It functions as an antagonist at presynaptic α2-adrenergic autoreceptors. wikipedia.orgd-nb.info This action is thought to result in an increase in noradrenergic and serotonergic neurotransmission. drugbank.com

The following table summarizes the in vitro pharmacological profile of esmirtazapine.

| Receptor | Activity | Affinity/Potency |

| Histamine H1 | Antagonist / Inverse Agonist | High nih.govd-nb.info |

| Serotonin 5-HT2A | Antagonist / Inverse Agonist | High nih.govd-nb.info |

| Serotonin 5-HT2C | Antagonist | Active nih.gov |

| Serotonin 5-HT3 | Antagonist | Lower affinity than Mirtazapine d-nb.info |

| α2-Adrenergic | Antagonist | Active wikipedia.orgd-nb.info |

Pharmacological Effects in Animal Models for Mechanism Elucidation

Preclinical studies in animal models have provided further insight into the mechanisms underlying esmirtazapine's effects, particularly its sleep-promoting properties. These studies have largely corroborated the hypotheses derived from its in vitro receptor binding profile. The parent compound, mirtazapine, has been shown in preclinical models to possess sleep-promoting properties. researchgate.net Studies demonstrated that mirtazapine increases sleep efficiency, total sleep time, and slow-wave sleep in both healthy subjects and animal models. d-nb.info

The hypnotic effects observed are primarily attributed to the dual antagonism of H1 and 5-HT2A receptors. d-nb.infodrugsincontext.com Blockade of histamine H1 receptors is known to reduce arousal, while antagonism of 5-HT2A receptors is believed to enhance deep, slow-wave sleep. d-nb.infodrugsincontext.com Animal studies focusing on these mechanisms helped to build the rationale for developing esmirtazapine specifically for insomnia.

| Animal Model | Observed Effect | Implied Mechanism |

| Rodent models (inferred from Mirtazapine data) | Increased total sleep time and slow-wave sleep. d-nb.info | H1 and 5-HT2A receptor antagonism. d-nb.info |

| Rodent models (inferred from Mirtazapine data) | Enhanced noradrenergic and serotonergic activity. drugbank.com | α2-adrenergic receptor antagonism. drugbank.com |

Exploration of Structure-Activity Relationships within the Dibenzazepine Class

Esmirtazapine is the S-(+)-enantiomer of the racemic compound mirtazapine. nih.govncats.io The stereochemistry of the molecule is critical to its pharmacological and pharmacokinetic profile, a key aspect of the structure-activity relationship within this class of compounds.

Enantiomer-Specific Activity: The two enantiomers of mirtazapine, esmirtazapine (S-(+)) and (R)-(-)-mirtazapine, have different pharmacological properties. Esmirtazapine has a higher affinity for 5-HT2 receptors, whereas the R-(-) enantiomer is considered the more potent H1 antagonist. d-nb.info Both enantiomers contribute to the α2-adrenergic blockade. d-nb.info

Pharmacokinetic Differences: A crucial distinction lies in the pharmacokinetic profiles of the enantiomers. Esmirtazapine is characterized by a shorter plasma half-life of approximately 10 hours. wikipedia.orgnih.govresearchgate.nete-jsm.org This is significantly shorter than the half-life of the R-(-) enantiomer (around 18 hours) and the racemic mirtazapine mixture (20-40 hours). wikipedia.orgnih.govresearchgate.net This shorter half-life was a primary driver for its development, with the expectation that it would lead to a reduced risk of next-day residual sedative effects compared to its parent compound. nih.govnih.gove-jsm.org

| Compound Feature | Esmirtazapine (S-(+)-enantiomer) | Mirtazapine (Racemic Mixture) |

| Stereochemistry | Single (S) enantiomer ncats.io | Racemic mixture of S(+) and R(-) enantiomers nih.gov |

| Receptor Affinity | Higher affinity for 5-HT2 receptors. d-nb.info | Combined profile of both enantiomers. drugbank.com |

| Pharmacokinetic Half-life | ~10 hours nih.gove-jsm.org | 20-40 hours nih.gove-jsm.org |

Proof-of-Concept Studies in Preclinical Drug Discovery and Development

The preclinical data on esmirtazapine's receptor profile and its distinct pharmacokinetic properties provided a strong rationale for its clinical development for insomnia. The hypothesis was that its potent H1 and 5-HT2A antagonism would promote sleep, while its shorter half-life would offer a better safety profile regarding next-day drowsiness. e-jsm.org

The transition from preclinical to clinical development was marked by early proof-of-concept trials designed to validate these hypotheses in humans. One such pivotal study was a four-way crossover, placebo-controlled trial. medpath.com This study provided the initial clinical evidence that esmirtazapine had the intended therapeutic effect.

The results from this proof-of-concept trial were significant:

All tested esmirtazapine dose groups demonstrated a statistically significant and positive effect on both objective (polysomnography-measured) and subjective (patient-reported) Total Sleep Time (TST) when compared to placebo. medpath.comnih.gov

The compound also showed a statistically significant improvement in Wake Time After Sleep Onset (WASO) compared to placebo. medpath.comnih.gov

These findings served as a successful proof-of-concept, confirming the sleep-promoting efficacy of esmirtazapine in patients with primary insomnia and supporting its progression into larger, long-term Phase 3 clinical trials. nih.govmedpath.com The subsequent clinical development program was built upon this initial evidence, which itself was based on the foundational preclinical pharmacological investigations. e-jsm.orgresearchgate.net

| Parameter | Esmirtazapine Effect vs. Placebo | Statistical Significance |

| Total Sleep Time (TST) | Statistically significant increase medpath.comnih.gov | P ≤ 0.001 nih.gov |

| Wake Time After Sleep Onset (WASO) | Statistically significant decrease medpath.comnih.gov | P ≤ 0.0001 nih.gov |

| Latency to Persistent Sleep (LPS) | Statistically significant decrease nih.gov | P ≤ 0.01 (at 3.0 and 4.5 mg) nih.gov |

Analytical Methodologies for Esmirtazapine Maleate Research

Chromatographic Techniques for Detection and Quantification

Chromatography is the cornerstone for the analysis of esmirtazapine (B1671255) maleate (B1232345), providing the necessary selectivity and sensitivity for quantification in various matrices, from bulk drug substances to biological fluids.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the routine analysis of esmirtazapine. Since esmirtazapine is an enantiomer of mirtazapine (B1677164), its behavior on a non-chiral column is identical. A simple and precise RP-HPLC method has been developed for the estimation of mirtazapine, which is directly applicable to esmirtazapine maleate. jetir.org

One such method utilizes a C18 column with an isocratic mobile phase. The conditions are optimized to provide a sharp peak with a reasonable retention time, suitable for quality control and formulation analysis. jetir.org For instance, a method using a Phenomenex Luna C18 column (150 x 4.6 mm, 5µm) with a mobile phase of water and methanol (B129727) (55:45 v/v) at a flow rate of 0.9 mL/min and UV detection at 225 nm has been validated. jetir.org The retention time for the analyte under these conditions is approximately 2.958 minutes. jetir.org

A summary of typical achiral HPLC method parameters is presented below:

| Parameter | Condition | Reference |

|---|---|---|

| Column | Phenomenex Luna C18 (150 x 4.6 mm, 5µm) | jetir.org |

| Mobile Phase | Water: Methanol (55:45 v/v) | jetir.org |

| Flow Rate | 0.9 mL/min | jetir.org |

| Detection | UV at 225 nm | jetir.org |

| Column Temperature | 40°C | jetir.org |

| Retention Time | ~2.96 min | jetir.org |

For quantifying low concentrations of esmirtazapine in complex biological matrices such as plasma, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and specificity. Validated LC-MS/MS methods for mirtazapine are suitable for the analysis of esmirtazapine. scirp.orgscirp.org

A rapid and sensitive LC-MS/MS method for mirtazapine in human plasma involves a simple liquid-liquid extraction followed by analysis on a C18 column. scirp.orgscirp.org The use of multiple reaction monitoring (MRM) mode enhances selectivity by monitoring specific precursor-to-product ion transitions. For example, a method was developed using an Agilent Eclipse XDB C-18 column with an isocratic mobile phase of 10 mM ammonium (B1175870) acetate (B1210297), acetonitrile, and formic acid (60:40:0.1, v/v/v). scirp.orgscirp.org This approach allows for a short run time of approximately 3.2 minutes, making it suitable for high-throughput analysis in pharmacokinetic studies. scirp.orgscirp.org A population pharmacokinetic analysis of esmirtazapine relied on plasma concentration data obtained through such validated bioanalytical methods. page-meeting.orgresearchgate.net

Key parameters for a typical LC-MS/MS method are outlined in the table below:

| Parameter | Condition | Reference |

|---|---|---|

| Extraction | Liquid-Liquid Extraction (Hexane) | scirp.org |

| Column | Agilent® Eclipse XDB C-18 (100 × 2.1 mm, 3.5 μm) | scirp.org |

| Mobile Phase | 10 mM Ammonium Acetate / Acetonitrile / Formic Acid (60/40/0.1, v/v/v) | scirp.org |

| Flow Rate | 0.5 mL/min | scirp.org |

| Ionization | Electrospray Ionization (ESI) | cuny.edu |

| Detection | Tandem Mass Spectrometry (MS/MS) | scirp.org |

| Run Time | 3.2 min | scirp.org |

Spectrophotometric Methods for Analytical Characterization

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of this compound in bulk and pharmaceutical dosage forms. These methods are typically based on measuring the absorbance at a specific wavelength or the formation of a colored complex.

One approach involves the direct measurement of the methanolic solution of the drug. A study on mirtazapine, applicable to esmirtazapine, identified a sharp absorption peak at 222 nm. nih.gov Another method established the maximum absorbance at 427 nm after forming a yellow-colored ion-pair complex between mirtazapine and the dye methyl orange, which is then extracted with dichloromethane. dergipark.org.tr Similarly, methods using other dyes like bromocresol green (BCG), bromophenol blue (BPB), and bromothymol blue (BTB) have been developed, with absorbance maxima at 417 nm, 405 nm, and 412 nm, respectively. orientjchem.org These extractive spectrophotometric methods are validated for their linearity, accuracy, and precision, making them suitable for routine quality control. dergipark.org.trorientjchem.org

Examples of spectrophotometric methods are summarized below:

| Method Type | Reagent/Solvent | Wavelength (λmax) | Reference |

|---|---|---|---|

| Direct UV | Methanol | 222 nm | nih.gov |

| Ion-Pair Complex | Methyl Orange in Dichloromethane | 427 nm | dergipark.org.tr |

| Ion-Pair Complex | Bromocresol Green (BCG) | 417 nm | orientjchem.org |

| Ion-Pair Complex | Bromophenol Blue (BPB) | 405 nm | orientjchem.org |

| Ion-Pair Complex | Bromothymol Blue (BTB) | 412 nm | orientjchem.org |

Method Validation Parameters in Research Settings

Validation of analytical methods is crucial to ensure their reliability, accuracy, and precision for the intended purpose. Key parameters are defined by the International Conference on Harmonisation (ICH) guidelines.

Linearity: This parameter demonstrates the direct proportionality between the concentration of the analyte and the analytical signal. For an HPLC method for mirtazapine, linearity was established in the concentration range of 5.0–25.0 µg/mL with a correlation coefficient (R²) of 0.9773. jetir.org A spectrophotometric method showed linearity in the range of 2.5-12.5 μg/mL. dergipark.org.tr For the more sensitive LC-MS/MS method, linearity for mirtazapine enantiomers was observed over a concentration range of 6.25-625 ng/ml. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. For an HPLC method, the LOD and LOQ for mirtazapine were found to be 1.4 µg/mL and 4.3 µg/mL, respectively. jetir.org For a sensitive LC-MS/MS method for mirtazapine in plasma, the LOQ was established at 5 ng/mL for both the (+)-(S)- and (-)-(R)-enantiomers. nih.gov

Precision: This measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is expressed as the relative standard deviation (RSD). For an HPLC method, the intra-day and inter-day precision RSD were 0.616% and 0.847%, respectively. jetir.org For the enantioselective HPLC method, the coefficients of variation for both enantiomers were below 15% at all tested concentrations. nih.gov

Accuracy: This refers to the closeness of the measured value to the true value. It is often determined through recovery studies. For an HPLC method, the recovery was found to be 99.8%. jetir.org For the enantioselective analysis in plasma, recoveries for both enantiomers were in the range of 88-111%. nih.gov

A summary of validation parameters from various studies is provided below:

| Parameter | HPLC Method (Mirtazapine) | LC-MS/MS Method (Mirtazapine Enantiomers) | Spectrophotometric Method (Mirtazapine) |

|---|---|---|---|

| Linearity Range | 5.0–25.0 µg/mL jetir.org | 6.25–625 ng/mL nih.gov | 2.5–12.5 µg/mL dergipark.org.tr |

| Correlation Coefficient (R²) | 0.9773 jetir.org | >0.99 (Implied) | Not Specified |

| LOD | 1.4 µg/mL jetir.org | Not Specified | Not Specified |

| LOQ | 4.3 µg/mL jetir.org | 5 ng/mL nih.gov | Not Specified |

| Precision (%RSD) | <0.85% jetir.org | <15% nih.gov | Not Specified |

| Accuracy (% Recovery) | 99.8% jetir.org | 88-111% nih.gov | Not Specified |

Chiral Purity Assessment and Enantiomeric Excess Determination

Since esmirtazapine is a single enantiomer, it is critical to have analytical methods capable of separating and quantifying it in the presence of its opposite enantiomer, (R)-(-)-mirtazapine, which is considered a chiral impurity. Chiral HPLC is the most common technique for this purpose.

Methods have been developed using chiral stationary phases (CSPs) that can effectively resolve the enantiomers of mirtazapine. nih.govchiraltech.com A validated method for the enantioselective analysis of mirtazapine in human plasma utilizes a Chiralpak AD column (250 mm x 4.6 mm, 10 µm particle size). nih.gov The mobile phase consists of hexane-ethanol (98:2, v/v) with 0.1% diethylamine, at a flow rate of 1.2 ml/min, achieving separation in under 12 minutes. nih.gov Another effective separation has been demonstrated on a CHIRALPAK® IK-3 column, a newer immobilized cellulose-based CSP, using a mobile phase of Hexane-IPA-DEA (90:10:0.1, v/v/v), which provides a baseline separation in less than 6 minutes. chiraltech.com

These methods allow for the determination of the enantiomeric excess (e.e.) of esmirtazapine, ensuring the quality and purity of the active pharmaceutical ingredient. The quantification limit for the unwanted enantiomer is a key validation parameter for these methods.

Details of a chiral HPLC method are presented below:

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiralpak AD (250 mm x 4.6 mm, 10 µm) | nih.gov |

| Mobile Phase | Hexane:Ethanol (98:2, v/v) + 0.1% Diethylamine | nih.gov |

| Flow Rate | 1.2 mL/min | nih.gov |

| Detection | UV at 292 nm | nih.gov |

| Analysis Time | < 12 min | nih.gov |

| LOQ (for each enantiomer) | 5 ng/mL | nih.gov |

Computational and Theoretical Studies of Esmirtazapine Maleate

Molecular Modeling and Docking Simulations for Receptor Interactions

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. researchgate.netnih.gov These methods are particularly valuable for understanding how a drug like esmirtazapine (B1671255) interacts with its biological targets at the molecular level. researchgate.net

Esmirtazapine's therapeutic effects are primarily mediated through its interaction with specific neurotransmitter receptors. d-nb.infonih.gov It is known to be an antagonist with high affinity for serotonin (B10506) 5-HT2A and histamine (B1213489) H1 receptors. nih.gov It also demonstrates affinity for 5-HT2C and α2-adrenergic receptors. d-nb.infogoogle.com

Molecular docking simulations are employed to model the interaction between esmirtazapine and the three-dimensional structures of these target receptors. The process involves:

Target Preparation: Obtaining or generating a 3D structural model of the target receptor, such as the 5-HT2A or H1 receptor.

Ligand Preparation: Creating a 3D model of the esmirtazapine molecule.

Docking Calculation: Using sophisticated algorithms to fit the esmirtazapine molecule into the binding site of the receptor in various possible conformations and orientations.

Scoring and Analysis: Evaluating each pose based on a scoring function that estimates the binding energy. The lowest energy poses are considered the most likely binding modes. scirp.org

These simulations can reveal key atomic interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, that stabilize the drug-receptor complex. This information helps elucidate why esmirtazapine exhibits high affinity for certain receptors and provides a rational basis for its observed pharmacological activity. scirp.org

| Esmirtazapine Target Receptor | Known Role/Function | Potential Insights from Docking Studies |

| Histamine H1 Receptor | Blockade is associated with sedative and sleep-promoting effects. d-nb.info | Identification of key amino acid residues in the binding pocket responsible for high-affinity binding. |

| Serotonin 5-HT2A Receptor | Antagonism is linked to improvements in sleep architecture and potential antidepressant effects. d-nb.infonih.gov | Understanding the specific conformational changes in the receptor upon esmirtazapine binding. |

| Serotonin 5-HT2C Receptor | Modulation can influence mood and appetite. Esmirtazapine has a high affinity for this receptor. google.com | Elucidation of the structural basis for selectivity over other serotonin receptor subtypes. |

| α2-Adrenergic Receptor | Acts as an antagonist at presynaptic α2 receptors. d-nb.info | Analysis of the binding mode compared to other known α2-adrenergic antagonists. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. longdom.orgwikipedia.org The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules are dependent on the changes in their molecular properties. mdpi.com

A QSAR model takes the form of a mathematical equation: Activity = f (Physicochemical Properties / Structural Descriptors) + error wikipedia.org

For a compound like esmirtazapine, a QSAR study would typically involve:

Data Set Compilation: Assembling a group of molecules structurally related to esmirtazapine with known biological activities (e.g., binding affinities for the H1 or 5-HT2A receptor).

Descriptor Calculation: Calculating various molecular descriptors for each molecule. These descriptors quantify different aspects of the molecule's structure and properties, such as lipophilicity (e.g., logP), electronic properties (e.g., partial charges), and steric properties (e.g., molecular volume).

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that connects the descriptors (predictor variables) to the biological activity (response variable). wikipedia.orgmdpi.com

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure it is robust and not a result of chance correlation. researchgate.net

QSAR models can be used to predict the activity of new, unsynthesized analogs of esmirtazapine, thereby guiding medicinal chemists in designing more potent and selective compounds. longdom.org This approach helps prioritize which new molecules to synthesize and test, saving significant time and resources in the drug discovery process. mdpi.com

In Silico Prediction of Pharmacokinetic Parameters in Preclinical Species

In silico prediction of pharmacokinetic (PK) parameters is a crucial part of early drug development, offering a time- and cost-effective way to estimate how a drug will be absorbed, distributed, metabolized, and excreted (ADME) within an organism. nih.govresearchgate.net Machine learning and other computational models are increasingly used to predict key PK parameters from a molecule's structure before it is ever tested in an animal. biorxiv.orgbiorxiv.org

For esmirtazapine, these models can predict its likely behavior in preclinical species like rats. This involves using large datasets of known drugs to train algorithms that can recognize the relationships between molecular features and pharmacokinetic outcomes. nih.gov

Key pharmacokinetic parameters that can be predicted in silico include:

Volume of Distribution (Vdss): Indicates the extent of a drug's distribution in body tissues versus plasma.

Clearance (CL): Measures the rate at which a drug is removed from the body.

Terminal Half-life (t½): The time required for the drug concentration in the body to be reduced by half.

Fraction Unbound in Plasma (fu): The fraction of the drug that is not bound to plasma proteins and is therefore free to interact with targets and be cleared. nih.govresearchgate.net

Various machine learning algorithms are employed for these predictions, with different models often showing superior performance for different parameters. nih.govresearchgate.net

| Pharmacokinetic Parameter | Description | Common Predictive Models Used |

| Vdss (L/kg) | The theoretical volume that would be necessary to contain the total amount of an administered drug. nih.gov | Support Vector Machine (SVM), Random Forest (RF) nih.govresearchgate.net |

| CL (L/h/kg) | The volume of plasma cleared of the drug per unit time. nih.gov | Random Forest (RF), Gradient Boosting Machine (GBM) nih.govresearchgate.net |

| t½ (h) | The time it takes for the plasma concentration of a drug to decrease by 50%. nih.gov | Random Forest (RF), XGBoost nih.govresearchgate.net |

| fu | The fraction of drug in plasma that is not bound to proteins. nih.gov | Random Forest (RF) nih.govresearchgate.net |

These predictive models allow for the early flagging of compounds with potentially unfavorable pharmacokinetic profiles, enabling researchers to prioritize candidates like esmirtazapine that are more likely to succeed in later stages of development. biorxiv.orgbiorxiv.org

Conformational Analysis and Stereochemical Impact on Biological Activity

Conformational analysis is the study of the different three-dimensional shapes (conformations) a molecule can adopt due to the rotation around its single bonds. fiveable.mesapub.org A molecule's specific conformation can significantly influence its ability to bind to a biological target. fiveable.me

Stereochemistry, which deals with the 3D arrangement of atoms, is critically important in pharmacology because biological systems, such as receptors and enzymes, are themselves chiral. mdpi.com Consequently, different stereoisomers (enantiomers or diastereomers) of a drug can have vastly different biological activities, potencies, and metabolic fates. mdpi.com

Esmirtazapine is the (S)-enantiomer of the racemic compound mirtazapine (B1677164). The stereochemistry at the chiral center has a profound impact on its receptor binding profile and, therefore, its biological activity. Compared to its counterpart, (R)-mirtazapine, and the racemic mixture, esmirtazapine exhibits a different affinity for various receptors. d-nb.info For instance, esmirtazapine possesses a higher affinity for 5-HT2 receptors and a lower affinity for 5-HT3 receptors compared to mirtazapine and (R)-mirtazapine. d-nb.info

The study of the preferred conformations of esmirtazapine through theoretical calculations (like quantum mechanics or molecular mechanics) helps to identify the lowest energy, most stable 3D structures. nih.gov This "pharmacophoric conformation" is presumed to be the one that is recognized by and binds to the target receptor. nih.gov By analyzing the spatial relationship of key functional groups (e.g., the basic nitrogen, the aromatic rings) in the stable conformers, researchers can better understand the structural requirements for potent biological activity. nih.gov The difference in activity between esmirtazapine and (R)-mirtazapine underscores the pivotal role of stereochemistry, likely due to one enantiomer fitting more optimally into the chiral binding pocket of the target receptor than the other. mdpi.com

| Compound | Stereochemistry | Key Receptor Affinities |

| Esmirtazapine | (S)-enantiomer | High affinity for 5-HT2A, 5-HT2C, and H1 receptors; lower affinity for 5-HT3 receptors. d-nb.infogoogle.com |

| (R)-mirtazapine | (R)-enantiomer | Has a different receptor affinity profile compared to the (S)-enantiomer. d-nb.info |

| Mirtazapine | Racemic mixture | A composite of the activities of both its (S) and (R) enantiomers. d-nb.info |

Future Directions in Esmirtazapine Maleate Research

Exploration of Novel Receptor Targets and Signaling Pathways

While the primary receptor targets for esmirtazapine (B1671255) are known, the full spectrum of its molecular interactions and downstream signaling effects is not completely understood. Future research should focus on identifying novel, secondary targets that may contribute to its pharmacological profile. A promising approach involves computational modeling to predict interactions with a wider range of proteins.

Recent computational studies on the enantiomers of mirtazapine (B1677164) have revealed potential new protein targets beyond the well-established ones. units.it For esmirtazapine (the S-(+)-enantiomer), these computational approaches identified potential links to pathways involved in chromatin organization, epigenetic regulation, and transcription. units.it These findings suggest that esmirtazapine's effects might extend beyond simple receptor antagonism to include the modulation of fundamental cellular processes. Future research could validate these computational predictions through in vitro binding assays and functional cell-based studies. Identifying and characterizing these novel targets and pathways could uncover new potential therapeutic applications and provide a more comprehensive understanding of the compound's mechanism of action. units.it

Table 1: Known vs. Potential Novel Targets for Esmirtazapine

| Target Class | Receptor/Pathway | Primary Action | Potential Research Focus |

|---|---|---|---|

| Known Targets | Histamine (B1213489) H1 Receptor | Antagonist / Inverse Agonist drugbank.comnih.gov | Elucidation of downstream signaling cascades related to sleep regulation. |

| Known Targets | Serotonin (B10506) 5-HT2A Receptor | Antagonist taylorandfrancis.comebi.ac.uk | Investigation of its role in sleep architecture and mood modulation. |

| Known Targets | Serotonin 5-HT2C Receptor | Antagonist ebi.ac.uk | Exploring links to metabolic regulation and appetite. |

| Known Targets | α2-Adrenergic Receptor | Antagonist ebi.ac.ukebi.ac.uk | Dissecting the enhancement of noradrenergic and serotonergic release. nih.gov |

| Potential Novel Targets (Computationally Identified) | Proteins in MeCP2-related Pathways | Modulator (Hypothesized) units.it | Validation of interactions and functional effects related to epigenetic regulation and transcription. |

| Potential Novel Targets (Computationally Identified) | Catecholamine Biosynthesis Pathways | Modulator (Hypothesized) units.it | Investigating influence on neurotransmitter synthesis beyond receptor-level effects. |

Development of Advanced Synthetic Routes and Analogues

The synthesis of enantiomerically pure compounds like esmirtazapine is a critical area for ongoing chemical research. While methods exist for producing mirtazapine and its enantiomers, future work should focus on developing more advanced synthetic routes that are more efficient, cost-effective, and environmentally sustainable. This includes the exploration of novel catalytic methods for asymmetric synthesis to ensure high enantiomeric purity, thereby avoiding the need for challenging chiral separations.

Furthermore, the esmirtazapine scaffold provides a foundation for the development of novel analogues. Medicinal chemistry efforts could be directed toward creating derivatives with modified pharmacological profiles. For example, analogues could be designed to exhibit greater selectivity for a specific receptor subtype or to possess a modified balance of activities at its various targets. The goal would be to generate new chemical probes with refined properties to study specific biological systems or to develop compounds with potentially improved therapeutic characteristics.

Table 2: Objectives in the Development of Esmirtazapine Synthesis and Analogues

| Area of Development | Objective | Potential Outcome | Example Research Direction |

|---|---|---|---|

| Advanced Synthetic Routes | Increase Stereoselectivity | Higher yield of the desired (S)-enantiomer, reducing waste. | Development of novel asymmetric catalysts. |

| Advanced Synthetic Routes | Improve Process Efficiency | Fewer reaction steps, lower cost of production. | Designing convergent synthetic strategies. |

| Analogue Development | Enhance Receptor Selectivity | Creation of research tools to probe specific receptor functions. | Modification of peripheral chemical groups to alter binding pocket interactions. |

| Analogue Development | Optimize Pharmacokinetic Properties | Improved absorption, distribution, metabolism, and excretion (ADME) profiles. | Introduction of moieties to modulate lipophilicity or metabolic stability. |

Refinement of Preclinical Pharmacokinetic-Pharmacodynamic Modeling

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a crucial tool for understanding the relationship between drug exposure and its pharmacological effect. nih.gov For esmirtazapine, future research should aim to refine preclinical PK/PD models to create more robust simulations of its physiological effects. Preclinical studies with mirtazapine have demonstrated the value of such modeling in predicting clinical outcomes, including a low potential for certain drug-drug interactions. nih.gov

Future modeling efforts for esmirtazapine could integrate data from a wider range of preclinical experiments, including in vitro receptor binding affinities and in vivo concentration-time profiles. pharmpk.com By developing sophisticated, mechanism-based PK/PD models, researchers can better predict the time course of receptor occupancy and the resulting downstream biological effects. These refined models would be invaluable for generating new hypotheses about the compound's actions and for designing more efficient and targeted experiments. Such simulations can help bridge the gap between preclinical findings and potential clinical effects, providing a clearer understanding of how pharmacokinetics drives the pharmacodynamic response. nih.gov

Table 3: Goals for Preclinical PK/PD Modeling of Esmirtazapine

| Modeling Objective | Required Input Data | Potential Insight or Application |

|---|---|---|

| Establish a Clear Exposure-Response Relationship | In vivo plasma concentrations and corresponding biomarker data (e.g., receptor occupancy). | Quantitative understanding of the concentration required to achieve a specific biological effect. |

| Simulate Target Receptor Occupancy Over Time | Receptor binding kinetics (K_on, K_off) and in vivo pharmacokinetic data. | Prediction of the duration and intensity of receptor engagement after administration. |

| Predict In Vivo Effects from In Vitro Data | In vitro potency at multiple targets (H1, 5-HT2, α2) and preclinical PK parameters. | A more integrated understanding of how multi-receptor activity translates to a net physiological effect. |

| Explore Sources of Pharmacokinetic Variability | Data from preclinical studies in different species or with varying metabolic capacities. | Identification of key factors influencing drug disposition to improve the design of future studies. nih.gov |

Application in Mechanistic Neuroscience Research

Given its specific and potent multi-receptor antagonist profile, esmirtazapine is an excellent pharmacological tool for mechanistic research in neuroscience. Its ability to selectively block key receptors in the histaminergic, serotonergic, and adrenergic systems allows researchers to probe the roles of these systems in various brain functions and disease states.

Future studies could use esmirtazapine to dissect the complex interplay between these neurotransmitter systems in regulating the sleep-wake cycle, mood, and anxiety. For instance, its potent histamine H1 and serotonin 5-HT2A receptor antagonism makes it a valuable tool for investigating how these two systems interact to promote and maintain sleep. researchgate.net Furthermore, the computational findings linking the S(+) enantiomer of mirtazapine to pathways implicated in neurodevelopmental disorders like Rett syndrome open up new avenues for research. units.it Esmirtazapine could be used in preclinical models of such disorders to explore the functional consequences of modulating these novel target pathways, potentially uncovering new insights into their underlying pathophysiology.

Table 4: Potential Applications of Esmirtazapine as a Neuroscience Research Tool

| Research Area | Mechanistic Question | Esmirtazapine's Role |

|---|---|---|

| Sleep Neuroscience | What is the relative contribution of H1 vs. 5-HT2A receptor blockade to the initiation and maintenance of sleep? | As a multi-target antagonist to study the combined effect, compared with more selective agents. |

| Neuropharmacology of Mood | How does the simultaneous blockade of α2-adrenergic and 5-HT2C receptors impact monoamine release and downstream signaling in circuits related to depression? | As a probe to investigate the synergy between enhanced noradrenaline/serotonin release and direct serotonin receptor modulation. |

| Neurodevelopmental Disorders | Can modulation of computationally-identified targets (e.g., those related to epigenetic regulation) by esmirtazapine alter cellular phenotypes in models of Rett syndrome? units.it | As a chemical probe to validate novel, computationally-derived hypotheses about disease mechanisms. |

| Cognitive Neuroscience | What is the role of the 5-HT2C receptor in cognitive flexibility and executive function? | As a selective antagonist (in concert with other tools) to parse the function of this specific receptor in complex behaviors. |

Q & A

Q. What experimental designs are recommended for assessing the residual effects of esmirtazapine maleate on cognitive and motor functions?

- Methodology : Utilize randomized, double-blind, placebo-controlled crossover studies with standardized driving tests (e.g., on-the-road driving tests measuring the standard deviation of lateral position, SDLP) and cognitive assessments (e.g., digit symbol substitution tests, VAS for alertness). Include active controls like zopiclone for comparative analysis. Blood sampling at fixed intervals post-administration enables pharmacokinetic-pharmacodynamic modeling .

- Example : A 7-day protocol with escalating doses (1.5 mg → 4.5 mg) and repeated driving tests at 8:30h post-dose to evaluate acute vs. chronic effects .

Q. How does esmirtazapine’s mechanism of action influence its therapeutic profile in insomnia research?

- Methodology : Focus on receptor binding assays (e.g., histamine H1, 5-HT2A/3, α2-adrenergic receptors) and functional neuroimaging to correlate receptor occupancy with sleep architecture improvements (polysomnography). Preclinical models can assess dopamine turnover in cortical neurons, as seen in MPTP-induced Parkinson’s models .

- Key Finding : Esmirtazapine’s S(+) enantiomer has a shorter half-life (~10 hours) than racemic mirtazapine, reducing residual sedation risk while maintaining efficacy in sleep latency and maintenance .

Q. What safety parameters should be prioritized in long-term esmirtazapine trials for elderly populations?

- Methodology : Monitor falls, weight gain, and somnolence via weekly diaries and standardized scales (e.g., Insomnia Severity Index). Compare AE rates with historical data from non-elderly cohorts to identify age-related sensitivities .

- Data : In a 52-week study, 1.5 mg and 3.0 mg doses showed 8.6% and 15.3% weight gain, respectively, but low fall rates (2.3%) compared to benzodiazepines .

Advanced Research Questions

Q. How do CYP2D6 polymorphisms influence esmirtazapine’s pharmacokinetics and driving performance outcomes?

- Methodology : Stratify participants by CYP2D6 phenotype (extensive vs. poor metabolizers) using genotyping or dextromethorphan metabolic ratios. Measure plasma esmirtazapine levels and correlate with SDLP changes.

- Finding : Poor metabolizers (PMs) exhibit 2x lower clearance, leading to pronounced driving impairment at 4.5 mg doses. PMs require dose adjustments or alternative therapies .

Q. What statistical approaches resolve contradictions in dose-response data across esmirtazapine studies?

- Methodology : Apply mixed-effects models to account for inter-study variability (e.g., age, CYP2D6 status). Use meta-regression to adjust for baseline differences in insomnia severity or comorbidities.

- Example : Linear vs. quadratic dose-response models show divergent efficacy at higher doses (>4.5 mg), necessitating adaptive trial designs .

Q. How can preclinical findings on esmirtazapine’s dopaminergic effects in Parkinson’s models translate to clinical research?

- Methodology : Validate beam-walking and rota-rod improvements in MPTP rats with LC-MS/MS quantification of dopamine metabolites. Test α2-adrenergic antagonists (e.g., clonidine) to isolate esmirtazapine’s mechanism .

- Challenge : Preclinical efficacy in motor recovery does not directly predict antidepressant benefits in PD patients; comorbid depression trials are needed .

Methodological Recommendations

- For Genotyping : Use TaqMan® assays or whole-exome sequencing to identify CYP2D6 variants impacting esmirtazapine metabolism .

- For Data Harmonization : Adopt CONSORT guidelines for clinical trials and FAIR principles for data sharing to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.